Home > Products > Building Blocks P7179 > 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one
5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one - 861106-66-3

5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Catalog Number: EVT-3031556
CAS Number: 861106-66-3
Molecular Formula: C9H9BrN2O
Molecular Weight: 241.088
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Chloro-3-(p-tolyl)-3,4-di­hydro­quinazolin‐2(1H)‐one

Compound Description: 6-Chloro-3-(p-tolyl)-3,4-di­hydro­quinazolin‐2(1H)‐one is synthesized via a reaction between 5-chloro-N-(p-tolyl)-2-nitro­benzyl­amine and triphosgene, initiated by a low-valent titanium reagent (TiCl4/Zn) []. The di­hydro­pyrimidine ring in this compound adopts a boat conformation [].

2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolin-4(1H)-one

Compound Description: This compound, synthesized using 2,3-dichloropyridine as a starting material through a nine-step procedure, exhibits notable insecticidal activity against Plutella xylostella, achieving 100% mortality at a concentration of 1 ppm [].

5-chloro-2-(2-(3,4-dihydroisoquinoline-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one (SYA 40247)

Compound Description: This chiral compound displays a high binding affinity for the 5-HT7 receptor [].

3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one

Compound Description: This compound is synthesized by reacting 3-cyclohexyl-2-(cyclohexylimino)-6-(4-ethoxyphenyl)-5-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-2,3-dihydro-4H-1,3-oxazin-4-one with ammonium acetate [].

Overview

5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound classified under the quinazolinone family. Quinazolinones are notable for their diverse biological activities, making them significant in medicinal chemistry and drug development. This compound, with the chemical formula C_9H_9BrN_2O, features a bromine atom and a methyl group at specific positions on the quinazolinone ring, influencing its chemical behavior and biological properties .

Source and Classification

The compound is cataloged with the CAS number 861106-66-3 and is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine. It serves as a building block for synthesizing more complex molecules and is investigated for its antimicrobial and anticancer properties .

Synthesis Analysis

Methods

The synthesis of 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes:

  1. Reaction of 5-bromoanthranilic acid with methylamine: This step is crucial for introducing the bromine and methyl groups.
  2. Cyclization in the presence of dehydrating agents: Phosphorus oxychloride is often used to facilitate this cyclization process .

Technical Details

In industrial settings, optimizing these synthetic routes can enhance yield and purity while reducing costs. Techniques such as continuous flow reactors may be employed alongside green chemistry principles to minimize environmental impact during production.

Molecular Structure Analysis

Structure

The molecular structure of 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one features a fused bicyclic ring system characteristic of quinazolinones. The presence of the bromine atom at position 5 and a methyl group at position 3 contributes to its unique reactivity profile.

Data

  • Molecular Formula: C_9H_9BrN_2O
  • Molecular Weight: 241.08 g/mol
  • InChI Key: FZPAKYJRNKYQBY-UHFFFAOYSA-N.
Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one can participate in various chemical reactions:

  1. Oxidation: This can lead to the formation of different quinazolinone derivatives.
  2. Reduction: Reduction reactions may yield dihydroquinazolinone derivatives.
  3. Substitution: The bromine atom can be substituted by other functional groups through nucleophilic substitution reactions .

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
  • Substitution Reagents: Sodium methoxide or potassium tert-butoxide .
Mechanism of Action

The mechanism of action for 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one varies depending on its biological target. Generally, quinazolinone derivatives can interact with enzymes or receptors, modulating their activity through binding to active sites or acting as agonists or antagonists . This interaction is critical for its potential therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one typically appears as a crystalline solid with specific melting points that vary based on purity and synthesis method.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo transformations under extreme conditions (e.g., high temperatures or strong oxidizing environments). Its solubility in organic solvents makes it suitable for various chemical applications .

Applications

5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one has several scientific applications:

  1. Chemistry: Acts as a building block for synthesizing more complex organic molecules.
  2. Biology: Investigated for potential antimicrobial and anticancer activities.
  3. Medicine: Explored as a lead compound in drug development due to its biological activity.
  4. Industry: Potential use in developing new materials or as catalysts in chemical reactions .
Synthetic Methodologies and Optimization Strategies

Solid-Phase Synthesis Approaches for Dihydroquinazolinone Derivatives

Solid-phase synthesis (SPS) enables efficient parallel synthesis and purification of brominated dihydroquinazolinones. A validated protocol immobilizes 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid onto Wang resin through an ester linkage [1]. Sequential nucleophilic aromatic substitution (SNAr) with primary amines introduces R² diversity at the N1-position, while the nitro group facilitates reduction to aniline (Fe/HCl) and subsequent cyclization to form the dihydroquinazolinone core. Bromination at the 5-position is achieved using N-bromosuccinimide (NBS) prior to resin cleavage. This method yields 5-bromo-3-methyl derivatives with >85% purity after trifluoroacetic acid (TFA)-mediated resin cleavage and HPLC purification. Key advantages include:

  • Resin Selection: Wang resin’s acid-labile linker enables mild cleavage conditions
  • Orthogonal Protection: Alloc-group protection of the amine prevents side reactions during immobilization
  • Scalability: Gram-scale synthesis demonstrated for lead compounds CA1-e and CA1-g [1]

Table 1: Solid-Phase Synthesis of Representative Brominated Dihydroquinazolinones

CompoundR² GroupBromination PositionPurity (%)Overall Yield (%)
CA1-e4-CF₃C₆H₄58784
CA1-g3-ClC₆H₄59285
CA1-bPhCH₂CH₂57379

Fragment-Based Design Strategies for Brominated Quinazolinone Scaffolds

Fragment-based drug design capitalizes on the 5-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one core as a privileged scaffold for targeting cancer-related enzymes. Systematic deconstruction of known inhibitors identifies two critical pharmacophores:

  • Brominated Quinazolinone Core: Serves as a hydrogen-bond acceptor mimicking ATP’s adenine binding motif
  • Aryl/heteroaryl substituents: Provides hydrophobic contacts with enzyme-specific pockets [7]

Fragment hybridization merges the 5-bromo-3-methylquinazolinone core (MW = 241.08 g/mol, cLogP = 2.1) with PARP1 inhibitor fragments (e.g., benzamide pharmacophore) through flexible alkyl spacers. Structural optimization involves:

  • Bioisosteric Replacement: Substituting the 3-methyl group with cyclopropyl to enhance metabolic stability
  • Halogen Scanning: Systematic positioning of bromine at C5, C6, or C7 to optimize halogen bonding
  • Spacer Optimization: Varying alkyl chain length (n=1-4) between C3 and secondary pharmacophores [7]

Table 2: Fragment Properties in Hybrid Inhibitor Design

FragmentMW Range (Da)cLogPHydrogen Bond AcceptorsProtein Targets
5-Bromo-3-methylquinazolinone240–2451.8–2.33BRD4, PARP1
Benzamide derivatives120–1501.2–1.82PARP1
Piperazine fragments80–1000.5–1.22Kinases

Regioselective Functionalization at the 6-Position for Structural Diversification

Achieving C6-selective functionalization in 5-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one requires strategic manipulation of electronic and steric factors:

Electronic Directing Strategies:

  • Bromine as Ortho-Director: The C5 bromine atom deactivates electrophilic substitution at adjacent positions but enhances ortho/para-directing effects for metal-catalyzed cross-coupling. Suzuki-Miyaura coupling at C6 employs 5-bromo precursors with pinacol boronate esters under Pd(dppf)Cl₂ catalysis (82–89% yield) [8]
  • Protection-Activation Approach: Installing SEM-protected nitrogen at N1 directs electrophiles to C6 via temporary formation of electron-rich intermediates, enabling regioselective Vilsmeier-Haack formylation (75% yield) [8]

Steric Control Methods:

  • Transient Metal Complexation: Pd(OAc)₂ coordinates with the quinazolinone carbonyl, shielding C7/C8 positions and promoting C6 functionalization
  • Bulky Directing Groups: Incorporation of 2,6-diisopropylphenyl at N1 sterically blocks C5/C7 positions, permitting exclusive C6 chlorination (NCS, 68% yield) [5]

Table 3: Regioselective C6 Functionalization Approaches

MethodDirecting GroupReaction TypeYield Range (%)Regioselectivity
Palladium catalysisNoneSuzuki coupling82–89>20:1 (C6 vs C7)
SEM protection-CH₂CH₂SiMe₃Formylation70–75>15:1
Steric blocking2,6-(iPr)₂C₆H₃Chlorination65–68>30:1

Properties

CAS Number

861106-66-3

Product Name

5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

IUPAC Name

5-bromo-3-methyl-1,4-dihydroquinazolin-2-one

Molecular Formula

C9H9BrN2O

Molecular Weight

241.088

InChI

InChI=1S/C9H9BrN2O/c1-12-5-6-7(10)3-2-4-8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13)

InChI Key

SZMUQIIVLVKCCL-UHFFFAOYSA-N

SMILES

CN1CC2=C(C=CC=C2Br)NC1=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.